molecular formula C10H15N B8695160 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- CAS No. 97384-47-9

4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-

Cat. No.: B8695160
CAS No.: 97384-47-9
M. Wt: 149.23 g/mol
InChI Key: LQOKMYRSZCREEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

97384-47-9

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-ethenyl-2,5-dimethylhex-4-enenitrile

InChI

InChI=1S/C10H15N/c1-5-10(4,8-11)7-6-9(2)3/h5-6H,1,7H2,2-4H3

InChI Key

LQOKMYRSZCREEC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C=C)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1 liter 4-neck flask equipped with a stirrer, reflux cooler, and dropping funnel, 48 g (1.2 moles) of solid sodium hydroxide, 200 ml of toluene and 10 g of tetrabutyl ammonium bromide were first introduced, and heated to 70° C. Within 2 hours, a mixture of 81 g (1 mole) of 2-methyl-2-butenenitrile, and 125.4 g (1.2 moles) of prenyl chloride were added dropwise while stirring. Thereupon, the reaction mixture was further stirred for 3 hours at 75° C. For processing the reaction mixture, excess sodium hydroxide and sodium chloride formed in the reaction were first washed out with water. Then the phases were separated, and the organic phase washed with water to neutrality. After withdrawing the solvent, distillation took place in vacuo in a 30 cm. Vigreux column. The yield in desired product amounted to 62 g, ; corresponding to 41% of the theoretical.
[Compound]
Name
solid
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
125.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.